Anilazine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

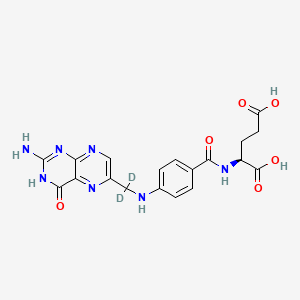

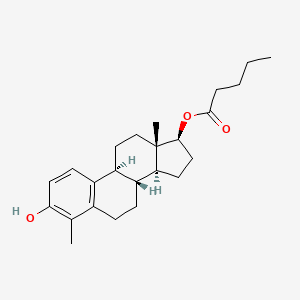

Anilazine-d4 is the deuterium labeled Anilazine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of Anilazine-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Anilazine-d4 is 279.55 and its formula is C9HD4Cl3N4 . The SMILES representation of its structure is ClC1=C([2H])C([2H])=C([2H])C([2H])=C1NC2=NC(Cl)=NC(Cl)=N2 .Chemical Reactions Analysis

While specific chemical reactions involving Anilazine-d4 are not detailed in the sources, it is known that the compound is a stable isotope-labeled version of Anilazine . This suggests that it would participate in reactions similarly to Anilazine, with the primary difference being the presence of deuterium atoms .Physical And Chemical Properties Analysis

Anilazine-d4 has a molecular weight of 279.55 and its formula is C9HD4Cl3N4 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

Binding Behavior in Aquatic Ecosystems

A study focused on the binding behavior of anilazine and its main metabolites like dihydroxyanilazine in aquatic ecosystems. This study highlighted the interaction of anilazine and its derivatives with dissolved organic matter and various extraction methods from sediment. It provides insights into the nature of bound residues formed in these environments (Klaus et al., 1998).

Optical Properties and Vibrational Analysis

Research on the electronic structure and vibrational dynamics of anilazine was conducted using Density Functional Theory. This study included the analysis of the molecular HOMO, LUMO composition, energy gap, and molecular electrostatic potential (MESP) contours, contributing to a better understanding of anilazine’s activity (Dwivedi, Aharwal, & Bajpai, 2015).

Degradation in Soil and Environmental Impact

Investigations into the degradation of anilazine in soil, particularly its behavior at various soil depths, have been carried out. These studies contribute to understanding the environmental impact and persistence of anilazine in agricultural contexts, shedding light on its long-term effects on soil health and composition (Heitmann-Weber, Mittelstaedt, & Führ, 1994).

Electrochemical Behavior and Detection Methods

Research has been conducted on the electrochemical behavior of anilazine, particularly its reduction peaks in different pH environments. This study is significant for establishing analytical procedures for determining anilazine levels in environmental samples like soil and river water (Mercan & İnam, 2008).

Impact on Microbial Activity

Studies have explored the effects of anilazine on microbial life, such as its impact on the growth, respiration, and enzyme activity of Escherichia coli. These insights are crucial for understanding anilazine’s broader ecological impacts, particularly in terms of microbial ecosystems (Garg, Tauro, Mishra, & Grover, 1981).

Orientations Futures

Mécanisme D'action

Target of Action

Anilazine-d4 is a deuterium-labeled variant of Anilazine It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Anilazine-d4 may interact with its targets in a way that influences these profiles.

Biochemical Pathways

The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways involved in drug metabolism .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Anilazine-d4 may have unique ADME properties that influence its bioavailability.

Result of Action

The incorporation of deuterium into drug molecules can potentially influence the drug’s interaction with its targets, which could result in unique molecular and cellular effects .

Propriétés

IUPAC Name |

4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHBYKMAHXWHRP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)